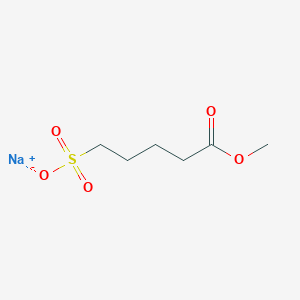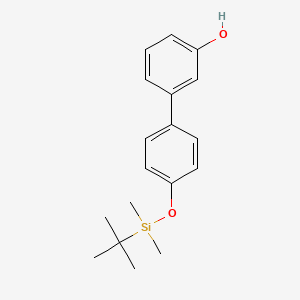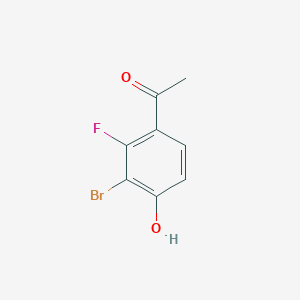
3'-Bromo-2'-fluoro-4'-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is a crystalline yellow powder with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone can be achieved through selective bromination and fluorination of hydroxyacetophenone derivatives. One common method involves the bromination of 2-hydroxy-5-nitro-acetophenone in acetic acid . Another approach includes the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted acetophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, resins, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Fluoro-2’-hydroxyacetophenone: Similar in structure but lacks the bromine atom.
2-Bromo-3-hydroxyacetophenone: Contains a bromine atom but differs in the position of the hydroxyl group.
Bromo-4-fluoroacetophenone: Similar but lacks the hydroxyl group.
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone is unique due to the combination of bromine, fluorine, and hydroxyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrFO2 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)7(9)8(5)10/h2-3,12H,1H3 |
InChI-Schlüssel |
WAOFLDGLFLHQEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


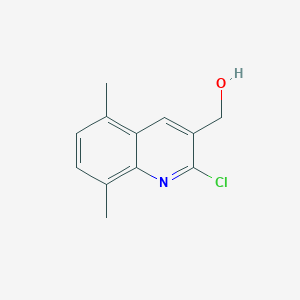
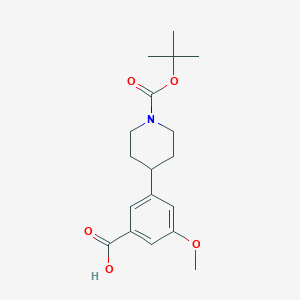
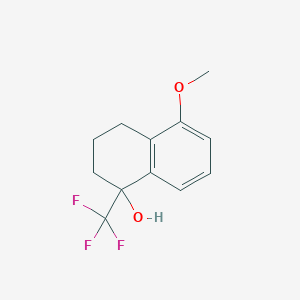
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
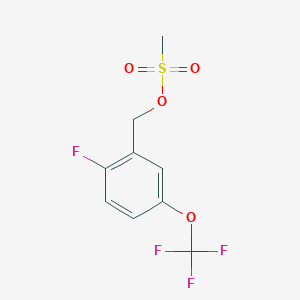


![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
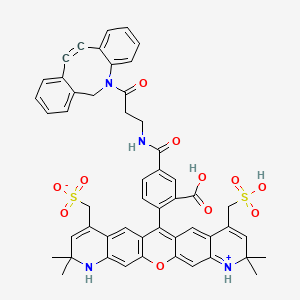

![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
